Desmethyl Levofloxacin-d8 Hydrochloride

Description

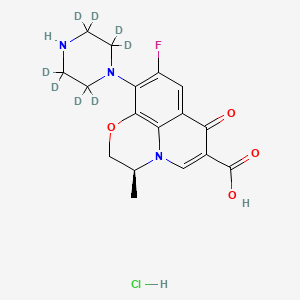

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-GPWHIHKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Desmethyl Levofloxacin D8 Hydrochloride in Advanced Chemical and Pharmaceutical Research

Role as a Deuterated Analog in Contemporary Research Disciplines

The primary function of Desmethyl Levofloxacin-d8 Hydrochloride is to serve as a deuterated analog, a role that is critical in various scientific fields, particularly those focused on drug metabolism and pharmacokinetics (DMPK). veeprho.com Its utility stems from the unique properties conferred by the substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612).

Desmethyl Levofloxacin (B1675101) is one of two primary metabolites of levofloxacin identified in humans, the other being levofloxacin-N-oxide. drugbank.comnih.gov The formation of N-desmethyl levofloxacin occurs through the N-demethylation of the piperazine (B1678402) ring on the parent levofloxacin molecule. In humans, levofloxacin undergoes very limited metabolism, with less than 5% of an administered dose being recovered in urine as these metabolites. drugbank.comnih.gov While these metabolites are considered to have no significant pharmacological activity, tracking their formation is crucial for a complete understanding of the drug's disposition in the body. drugbank.com The specific human enzymes responsible for this demethylation have not been definitively ascertained in the reviewed literature. drugbank.com

Interestingly, biotransformation of levofloxacin is not limited to humans. Studies on the fungus Coriolopsis gallica have shown its ability to degrade levofloxacin, with proteomics analysis suggesting that enzymes such as laccases and dye-decolorizing peroxidases (DyP) are likely the primary biocatalysts involved in the process. mdpi.com

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D). nih.gov This substitution results in a compound that is chemically identical to its unlabeled counterpart but has a greater mass. nih.gov This mass difference is the key to its utility and can be easily detected by mass spectrometry (MS). nih.gov

The significance of using stable isotopes like deuterium is multi-faceted:

Safety: Unlike radioactive isotopes (e.g., tritium, ³H), stable isotopes are non-radioactive and pose no radiation risk, making them ideal for use in studies, including those involving human subjects.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond. This can lead to a slower rate for chemical reactions where C-H bond cleavage is the rate-determining step, a phenomenon known as the Deuterium Kinetic Isotope Effect. portico.orgnih.gov This effect is a powerful tool for studying the mechanisms of metabolic reactions. nih.gov

Analytical Accuracy: In quantitative analysis, deuterated compounds serve as ideal internal standards. Since they have nearly identical chemical and physical properties to the analyte (the non-deuterated compound), they behave similarly during sample preparation, extraction, and chromatographic separation. However, their different mass allows them to be distinguished and measured independently by a mass spectrometer. veeprho.com

Academic Research Paradigms Utilizing Deuterated Metabolites

The unique properties of deuterated compounds have made them central to several research paradigms, enabling deeper understanding and more precise measurement in complex biological systems.

The study of deuterated compounds provides significant insights into the mechanisms of drug metabolism. By strategically placing deuterium atoms on a drug molecule at sites known to be susceptible to metabolism (so-called "soft spots"), medicinal chemists can probe the importance of that metabolic pathway. semanticscholar.org

If replacing a hydrogen with a deuterium at a specific position slows down the rate of metabolism, it confirms that cleavage of that C-H bond is a key step in the metabolic process. portico.org This application of the Kinetic Isotope Effect helps elucidate the reaction mechanisms of metabolic enzymes, such as the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs. nih.govsemanticscholar.org For instance, if the formation of N-desmethyl levofloxacin were slowed by using a levofloxacin molecule deuterated on the N-methyl group, it would provide strong evidence for the role of C-H bond cleavage in that metabolic step. While Desmethyl Levofloxacin-d8 itself is a metabolite analog, the principles learned from studying deuterated parent drugs are fundamental to understanding the formation of such metabolites. This approach can also reveal "metabolic switching," where blocking one metabolic pathway may shunt the drug's metabolism towards other, potentially new, pathways. portico.org

The most prominent and widespread use of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.com This technique is the gold standard for measuring the concentration of drugs and their metabolites in biological fluids like plasma, serum, and urine. researchgate.net

In a typical assay, a known quantity of Desmethyl Levofloxacin-d8 is added to the biological sample containing the unknown quantity of endogenous (unlabeled) Desmethyl Levofloxacin. Both the deuterated standard and the unlabeled analyte are extracted and analyzed together. Any sample loss during preparation or fluctuations in the mass spectrometer's signal will affect both compounds equally. By measuring the ratio of the unlabeled analyte's signal to the known deuterated standard's signal, a highly accurate and precise quantification of the analyte can be achieved. researchgate.net This corrects for matrix effects and variations in instrument response, which are common challenges in bioanalysis. slideshare.net

Research has demonstrated the successful development and validation of LC-MS/MS methods for the simultaneous determination of levofloxacin and desmethyl-levofloxacin in human serum, achieving high levels of precision and accuracy. researchgate.net Such methods are critical for therapeutic drug monitoring and pharmacokinetic studies. veeprho.comresearchgate.net

Data Tables

The following tables present representative data from analytical method validation studies, illustrating the performance metrics achieved when using deuterated internal standards for the quantification of levofloxacin and its metabolites.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) for Levofloxacin and its Metabolite This table showcases the typical concentration range over which the analytical method is accurate and the lowest concentration that can be reliably quantified.

| Analyte | Concentration Range (mg/L) | Correlation Coefficient (R²) | LLOQ (mg/L) |

| Levofloxacin | 0.10 - 5.00 | 0.999 | 0.10 |

| Desmethyl-levofloxacin | 0.10 - 4.99 | 0.998 | 0.10 |

| Data derived from a liquid chromatography-tandem mass spectrometry method for determination in human serum. researchgate.net |

Table 2: Precision and Accuracy of the Analytical Method This table demonstrates the method's reliability, with precision measuring the closeness of repeated measurements and accuracy measuring the closeness to the true value.

| Analyte | Precision (% CV) | Accuracy (% Bias) |

| Levofloxacin | ||

| Within-day | 1.4% - 2.4% | 0.1% - 12.7% |

| Between-day | 3.6% - 4.1% | |

| Desmethyl-levofloxacin | ||

| Within-day | 1.5% - 5.0% | 0.2% - 15.6% |

| Between-day | 0.0% - 3.3% | |

| % CV = Percent Coefficient of Variation. % Bias reflects the deviation from the nominal concentration. Data derived from a study in human serum. researchgate.net |

Synthetic Methodologies and Isotopic Incorporation Strategies

Deuterium (B1214612) Labeling Chemistry for Fluoroquinolone Derivatives

The introduction of deuterium into fluoroquinolone derivatives like Desmethyl Levofloxacin (B1675101) is a strategic process aimed at creating a stable, isotopically labeled internal standard for mass spectrometry-based bioanalytical assays. The primary strategy involves the use of a deuterated precursor, which is then incorporated into the final molecule.

Precursor Design and Chemical Reaction Pathways for Desmethyl Levofloxacin-d8 Synthesis

The synthesis of Desmethyl Levofloxacin-d8 Hydrochloride is achieved through a convergent synthesis pathway. The key precursors are:

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govresearchgate.netbenzoxazine-6-carboxylic acid: This is the chiral core of the levofloxacin molecule, providing the necessary stereochemistry.

Piperazine-d8: This deuterated heterocycle is the source of the eight deuterium atoms in the final product. The synthesis of piperazine-d8 can be accomplished through methods such as catalytic exchange of piperazine (B1678402) with deuterium gas (D₂) under pressure in the presence of a catalyst like palladium on carbon (Pd/C) nih.gov.

The primary chemical reaction is a nucleophilic aromatic substitution. The fluorine atom at the C-10 position of the fluoroquinolone core is displaced by one of the nitrogen atoms of piperazine-d8. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base like sodium bicarbonate (NaHCO₃) to neutralize the hydrofluoric acid (HF) formed during the reaction nih.gov. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Reaction Scheme:

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govresearchgate.netbenzoxazine-6-carboxylic acid + Piperazine-d8 → (S)-9-fluoro-3-methyl-10-(piperazin-1-yl-d8)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] nih.govresearchgate.netbenzoxazine-6-carboxylic acid (Desmethyl Levofloxacin-d8)

Desmethyl Levofloxacin-d8 + HCl → this compound

Isotopic Purity and Positional Integrity Assessment in Synthesis

The utility of this compound as an internal standard is critically dependent on its isotopic purity and the precise location of the deuterium atoms. Therefore, rigorous analytical validation is essential.

Advanced Spectroscopic Validation of Deuterium Placement

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the successful incorporation and location of deuterium atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Desmethyl Levofloxacin-d8, the signals corresponding to the protons on the piperazine ring are expected to be absent or significantly diminished, confirming the successful deuteration at these positions. The remaining signals corresponding to the levofloxacin core should be consistent with the structure of the non-deuterated analogue.

²H NMR Spectroscopy: A ²H NMR spectrum will show signals corresponding to the deuterium atoms on the piperazine ring, providing direct evidence of their presence and chemical environment .

¹³C NMR Spectroscopy: The ¹³C NMR spectrum can also be used to confirm deuteration. The carbon atoms attached to deuterium will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and an upfield shift compared to the corresponding carbons in the non-deuterated compound researchgate.net.

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, which will be higher by approximately 8 Da compared to the non-deuterated Desmethyl Levofloxacin, confirming the presence of eight deuterium atoms icm.edu.pl. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments to further confirm the location of the deuterium atoms on the piperazine ring researchgate.net.

Expected Spectroscopic Data for Desmethyl Levofloxacin-d8:

| Technique | Expected Observations |

| ¹H NMR | Absence of signals in the region corresponding to piperazine protons. |

| ²H NMR | Presence of signals corresponding to the deuterated piperazine ring. |

| ¹³C NMR | Upfield shift and triplet splitting for carbons in the deuterated piperazine ring. |

| Mass Spec. | Molecular ion peak shifted by approximately +8 m/z units compared to the non-deuterated compound. |

Chromatographic Purity Evaluation of Synthesized Deuterated Standards

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical and chiral purity of this compound.

Reverse-Phase HPLC: A reverse-phase HPLC method, typically using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is used to determine the chemical purity caribjscitech.com. The chromatogram should show a single major peak corresponding to the product, with any impurities being well-resolved. The purity is typically determined by calculating the area percentage of the main peak.

Chiral HPLC: To confirm the enantiomeric purity and ensure that no racemization has occurred during the synthesis, a chiral HPLC method is employed. This is crucial as the biological activity of levofloxacin resides in the (S)-enantiomer researchgate.net. Chiral separation can be achieved using a chiral stationary phase (CSP) or by using a chiral mobile phase additive nih.govresearchgate.net. The chromatogram should ideally show only the peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer being absent or below the limit of quantification.

Typical Chromatographic Purity Data for this compound:

| Parameter | Method | Specification |

| Chemical Purity | Reverse-Phase HPLC | >98% |

| Chiral Purity | Chiral HPLC | >99% (S)-enantiomer |

Advanced Analytical Methodologies and Applications

Implementation as an Internal Standard in High-Resolution Bioanalysis

The primary application of Desmethyl Levofloxacin-d8 Hydrochloride is as an internal standard in quantitative bioanalytical methods. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, but is mass-differentiated. Stable isotope-labeled (SIL) compounds like Desmethyl Levofloxacin-d8 are considered the gold standard for internal standards in mass spectrometry because they fulfill these criteria almost perfectly, compensating for variations during sample preparation and analysis. nih.govmedchemexpress.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. researchgate.net In these analyses, this compound is added to samples at a known concentration at an early stage of sample preparation. Its structural similarity to the analyte, N-desmethyl levofloxacin (B1675101), and the parent drug, levofloxacin, ensures that it behaves almost identically during extraction, chromatographic separation, and ionization. nih.gov

However, its increased mass due to the eight deuterium (B1214612) atoms allows the mass spectrometer to detect it independently from the unlabeled analyte. By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can correct for sample loss during preparation and for fluctuations in instrument response (matrix effects), leading to highly accurate and precise quantification. rug.nlnih.gov

Several validated LC-MS/MS methods for the analysis of fluoroquinolones in human plasma utilize deuterated internal standards to ensure reliability. For example, in a multiplex assay for 18 different antibacterial drugs, Levofloxacin-d8 was used as the internal standard for the quantification of Levofloxacin, demonstrating excellent performance. nih.gov The use of such standards is crucial for therapeutic drug monitoring (TDM) in clinical settings, where accurate measurement of drug concentration is essential. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for Analysis Using a Deuterated Levofloxacin Standard

| Analyte/Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Levofloxacin | 362.2 | 318.2 | ES+ | nih.gov |

| Levofloxacin-d8 | 370.1 | 326.1 | ES+ | nih.gov |

The use of a stable isotope-labeled compound as an internal standard in a quantitative mass spectrometry assay is the practical application of isotope dilution mass spectrometry (IDMS). IDMS is a definitive analytical method capable of achieving the highest level of metrological quality. The development and validation of these assays are governed by stringent international guidelines.

Validation of an IDMS method using this compound involves demonstrating its performance across several key parameters. A study simultaneously determining multiple antituberculosis drugs in human plasma using deuterated internal standards, including Levofloxacin-d8, reported validation results that are characteristic of IDMS assays. rug.nlnih.gov The method was shown to be accurate, with bias for levofloxacin between -5.8% and 14.6%, and precise, with a coefficient of variation within 11.4%. rug.nlnih.gov Crucially, the matrix effect was found to be between 95.7% and 112.5%, indicating that the isotope-labeled internal standard effectively compensated for signal suppression or enhancement caused by the complex plasma matrix. rug.nlnih.gov Such rigorous validation ensures the method is reliable for clinical applications like pharmacokinetic studies and TDM. nih.gov

Application in Preclinical Drug Disposition and Pharmacokinetic Research

Deuterated analogs are valuable tools in preclinical research to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.govresearchgate.net

In vitro metabolic stability assays are crucial early in the drug discovery process to predict how quickly a compound will be metabolized in the body. researchgate.netnuvisan.com These assays typically involve incubating a drug with liver fractions (like microsomes or S9 fractions) or hepatocytes, which contain drug-metabolizing enzymes. nuvisan.comnih.gov

The use of deuterated analogs in these assays is based on the kinetic deuterium isotope effect (KDIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and protium (B1232500) (C-H). Consequently, if a C-H bond is cleaved during a rate-determining metabolic step (often oxidation by cytochrome P450 enzymes), replacing the hydrogen with deuterium can significantly slow down the reaction. nih.govresearchgate.net

Table 2: Common Parameters in In Vitro Metabolic Stability Assays

| Parameter | Description | Typical System | Reference |

|---|---|---|---|

| In Vitro Half-life (t½) | Time required for 50% of the compound to be metabolized. | Liver Microsomes, Hepatocytes | nih.govnih.gov |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Liver Microsomes, Hepatocytes | nuvisan.commdpi.com |

| Analyte Concentration | Typically low (e.g., 1 µM) to ensure linear kinetics. | Incubation Mixture | nih.govnih.gov |

| Analysis Method | LC-MS/MS for sensitive and specific quantification. | - | researchgate.net |

Ex vivo systems, such as isolated tissues or organs, provide a valuable platform for studying how a drug distributes outside of a living organism. Deuterated standards are instrumental in these studies. A notable application is in mass spectrometry imaging (MSI), a technique that visualizes the spatial distribution of molecules within a thin tissue section.

In a study investigating the distribution of Levofloxacin in tuberculous lung lesions from infected rabbits, researchers used a deuterated standard (levofloxacin-d3) to aid in quantification. nih.gov The standard was sprayed uniformly onto the surface of the lung tissue section before analysis by matrix-assisted laser desorption ionization (MALDI)-MSI. This external standard allowed for the normalization of the drug signal across the tissue, providing a more accurate picture of where the drug accumulated. The results clearly showed the distribution of levofloxacin within the complex structure of the necrotic and cellular regions of the granulomas, demonstrating the power of using deuterated analogs in ex vivo disposition studies. nih.gov

Role in Pharmaceutical Research as a Certified Reference Material

In pharmaceutical research and quality control, a Certified Reference Material (CRM) is a standard of the highest purity and characterization. It serves as a benchmark for validating analytical methods and for ensuring the accuracy and traceability of measurements. Suppliers of pharmaceutical standards offer deuterated compounds like this compound as highly characterized reference materials for analytical and research purposes. researchgate.net

These standards are essential for:

Method Development and Validation: Used to confirm the identity and concentration of calibration standards and quality control samples.

Quality Control (QC) Applications: Employed in the routine analysis of drug products to ensure they meet specifications.

Pharmacokinetic and Bioequivalence Studies: Provide the reference against which unknown sample concentrations are accurately determined. nih.gov

While a product may be sold as a "reference standard," a "Certified Reference Material" implies a higher level of scrutiny and documentation, often including production and certification under standards like ISO 17034 and ISO/IEC 17025, which specify the requirements for the competence of reference material producers and testing laboratories. sigmaaldrich.com The availability of this compound as a well-characterized reference standard ensures that analytical data generated for regulatory submissions or clinical trials is robust, reproducible, and accurate.

Establishment of Analytical Reference Standards for Research Purity Assessments

The establishment of a chemical as an analytical reference standard is a rigorous process that involves comprehensive characterization and purity assessment. This compound, intended for use in quantitative analysis, must meet high-purity criteria to ensure the reliability of analytical data. While a specific Certificate of Analysis for this compound with detailed purity data is not publicly available, the general procedures for qualifying such reference materials are well-established within the pharmaceutical industry.

The characterization and purity assessment of a reference standard like this compound typically involve a battery of analytical techniques to confirm its identity and quantify any impurities. These methods often include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of structurally related impurities.

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of the deuterated compound.

High-Performance Liquid Chromatography (HPLC): To determine the chromatographic purity by separating the main compound from any non-volatile impurities.

Elemental Analysis: To confirm the empirical formula of the compound.

A representative example of the analytical tests performed on a similar levofloxacin-related compound for certification as a reference standard is detailed below. This illustrates the stringent quality control measures applied.

| Analytical Test | Specification | Typical Result | Purpose |

|---|---|---|---|

| Appearance | Pale Yellow to Yellow Solid | Conforms | Physical identification |

| ¹H NMR | Conforms to Structure | Conforms | Structural confirmation |

| ¹⁹F NMR | Conforms to Structure | Conforms | Structural confirmation of fluorine presence |

| Mass Spectrometry | Conforms to Structure | Conforms | Molecular weight confirmation |

| HPLC Purity | >95% | 99.42% (at 295 nm) | Quantification of purity |

| Elemental Analysis | Conforms to Theoretical Values | Conforms | Confirmation of elemental composition |

The data in this table is representative and based on a Certificate of Analysis for a related levofloxacin impurity, as a specific COA for this compound was not available in the public domain. lgcstandards.com

Standardization of Analytical Procedures in Research and Development Laboratories

In research and development laboratories, the standardization of analytical procedures is paramount for generating reproducible and reliable data. This compound plays a crucial role as an internal standard in the validation of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS as it closely mimics the analyte of interest during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.

A study by Ghimire et al. (2017) details the development and validation of a rapid LC-MS/MS method for the simultaneous determination of levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum. researchgate.net In this method, desmethyl-levofloxacin-d8 was utilized as the internal standard for the quantification of desmethyl-levofloxacin. The validation of this method demonstrates the suitability of the deuterated analog for standardizing analytical procedures.

The following table summarizes the key parameters and validation results from this study, showcasing the performance of the analytical method standardized with a deuterated internal standard.

| Parameter | Condition/Value |

|---|---|

| Chromatographic Conditions | |

| Column | Information not available in the provided text |

| Mobile Phase | Information not available in the provided text |

| Flow Rate | Information not available in the provided text |

| Run Time | 2.5 min |

| Retention Time | 1.6 min |

| Mass Spectrometric Conditions | |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Transition (Desmethyl-levofloxacin) | 348.2 m/z → 304.2 m/z |

| Mass Transition (Desmethyl-levofloxacin-d8) | 356.2 m/z → 318.2 m/z |

| Method Validation Parameters | |

| Linearity Range | 0.10 to 4.99 mg/L |

| Correlation Coefficient (r²) | 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.10 mg/L |

| Within-Day Precision (%RSD) | 1.5% to 5.0% |

| Between-Day Precision (%RSD) | 0.0% to 3.3% |

| Accuracy | 0.2% to 15.6% |

Data sourced from Ghimire et al. (2017). researchgate.net

The successful validation of this method underscores the importance of this compound in ensuring the accuracy and precision of analytical results, making it an indispensable tool for pharmacokinetic studies and therapeutic drug monitoring of levofloxacin. researchgate.netnih.gov

Mechanistic Investigations of Biotransformation and Isotope Effects

Elucidation of Desmethyl Levofloxacin (B1675101) Metabolic Pathways In Vitro

The in vitro metabolism of levofloxacin primarily occurs in the liver, where it undergoes limited biotransformation. The major metabolite identified is desmethyl-levofloxacin, which is an active metabolite. caymanchem.comdrugbank.com The investigation into the metabolic pathways of desmethyl levofloxacin itself provides insights into its further breakdown and elimination.

Enzymatic Hydrolysis and Oxidation Studies in Subcellular Fractions

Studies on the degradation of levofloxacin have been conducted using various enzyme systems. For instance, the enzymatic oxidation of levofloxacin has been studied using laccase enzymes from sources like Trametes versicolor and Pleurotus eryngii. nih.govresearchgate.net These studies, while focused on the parent drug, indicate that the piperazine (B1678402) moiety is a primary site for oxidative modification. researchgate.net This suggests that desmethyl-levofloxacin, which retains the core structure of levofloxacin minus a methyl group on the piperazine ring, would also be susceptible to enzymatic oxidation at this site.

Further investigations using subcellular fractions such as liver microsomes and S9 fractions, which contain a variety of drug-metabolizing enzymes, are essential to fully characterize the enzymatic hydrolysis and oxidation of desmethyl-levofloxacin. Such studies help in identifying the specific enzymes responsible for its metabolism.

Identification of Phase I and Phase II Metabolites (Non-Human Specific)

The metabolism of fluoroquinolones like levofloxacin can involve both Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions. For levofloxacin, N-desmethylation is a key Phase I metabolic pathway. nih.gov The resulting desmethyl-levofloxacin can theoretically undergo further metabolism.

While specific studies identifying Phase I and Phase II metabolites of desmethyl-levofloxacin in non-human species are not extensively documented in publicly available literature, general metabolic pathways for fluoroquinolones suggest potential subsequent reactions. These could include further oxidation of the piperazine ring or conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. The identification of such metabolites is typically achieved through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov

Understanding Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Biotransformations

Deuterium substitution is a valuable tool in drug discovery and development for probing reaction mechanisms and modulating pharmacokinetic properties. nih.gov The replacement of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).

Theoretical and Experimental Approaches to KIE Measurement

The deuterium KIE is the ratio of the reaction rate for a hydrogen-containing compound (kH) to that of its deuterium-substituted counterpart (kD). A primary KIE (kH/kD > 1) is observed when the C-H bond being broken is involved in the rate-determining step of the reaction. nih.gov

Experimental approaches to measure KIEs in drug metabolism often involve:

Intramolecular KIE: Using a molecule with deuterium at one of two equivalent reactive sites.

Intermolecular KIE: Comparing the reaction rates of separate deuterated and non-deuterated substrates. acs.org

These studies are typically conducted using in vitro systems like liver microsomes or recombinant enzymes. nih.gov The results provide crucial information about the transition state of the reaction.

Mechanistic Insights into Rate-Limiting Steps of Biotransformation Reactions

The magnitude of the KIE can provide significant insights into the mechanism of a biotransformation reaction. For instance, in cytochrome P450-mediated reactions, a significant primary deuterium KIE is evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov The N-demethylation of many drugs, a common metabolic pathway, often exhibits a KIE, indicating that C-H bond cleavage at the N-methyl group is a critical step. acs.org

In the context of Desmethyl Levofloxacin-d8 Hydrochloride, the deuteration is on the piperazine ring. While this is not the site of N-demethylation from the parent levofloxacin, any subsequent metabolism involving C-H bond cleavage on the piperazine ring of desmethyl-levofloxacin would be expected to exhibit a KIE. This can be particularly useful for determining the rate-limiting steps in its further biotransformation.

Impact of Deuteration on Drug-Enzyme and Drug-Receptor Interactions (In Vitro and Computational)

Deuteration is primarily known for its effect on metabolism (pharmacokinetics), but it can also influence how a drug interacts with its target enzymes or receptors (pharmacodynamics), although this is less common. nih.gov

In vitro studies and computational modeling can be employed to assess these potential impacts. For fluoroquinolones like levofloxacin, the primary target is bacterial DNA gyrase. nih.gov While this compound is primarily used as an internal standard in pharmacokinetic studies due to its mass difference, the effect of deuteration on its binding affinity to DNA gyrase or other off-target enzymes could be investigated. veeprho.com

In vitro assays measuring the inhibitory activity (e.g., IC50) of the deuterated versus non-deuterated compound against the target enzyme can reveal any significant differences in potency. Computational methods, such as molecular docking and molecular dynamics simulations, can provide a theoretical understanding of how the subtle changes in bond length and vibrational frequencies due to deuteration might alter the binding mode and affinity within the active site of an enzyme or receptor.

Research on Impurity Profiling and Degradation Dynamics

Characterization of Process-Related Impurities and Degradants of Fluoroquinolones

Process-related impurities in fluoroquinolones can originate from starting materials, by-products of synthesis, or degradation during manufacturing and storage. turkjps.org The identification and characterization of these impurities are fundamental to controlling the quality of the final drug product. Research has identified several process-related impurities in levofloxacin (B1675101), including compounds designated as Impurity A, B, and C, as well as Levofloxacin N-oxide. shimadzu.comsphinxsai.com In some studies, previously unknown impurities have been detected in levofloxacin samples, which were subsequently isolated from the mother liquor at various production stages for structural analysis. derpharmachemica.com

Chromatography is the cornerstone for separating impurities from the main API. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the impurity profiling of levofloxacin and other fluoroquinolones. nih.gove3s-conferences.org Researchers utilize various stationary phases, with C18 columns being the most common choice for achieving effective separation. sphinxsai.comnih.govoup.com

The separation is optimized by adjusting chromatographic parameters such as the mobile phase composition (often a buffered aqueous solution mixed with an organic solvent like methanol (B129727) or acetonitrile), pH, column temperature, and flow rate. oup.comoup.com Both isocratic and gradient elution methods are developed to resolve complex mixtures of impurities. sphinxsai.comnih.gov For separating chiral impurities, such as the (R)-enantiomer of levofloxacin, specialized techniques like ligand-exchange chromatography have been successfully applied. oup.comnih.gov For isolating larger quantities of impurities for structural elucidation, flash chromatography is a valuable preparative technique. derpharmachemica.com

Table 1: Examples of HPLC Methods for Levofloxacin Impurity Separation

| Technique | Column | Mobile Phase | Detection | Reference |

| RP-HPLC | Cosmosil C18 (250mm x 4.6mm, 5µm) | Buffer and Methanol (68:32 v/v) | UV | sphinxsai.com |

| RP-HPLC | ACE C18 | 0.5% (v/v) triethylamine (B128534) in sodium dihydrogen orthophosphate dihydrate (25 mM; pH 6.0) and methanol (gradient) | UV at 294 nm | nih.gov |

| Ligand-Exchange HPLC | Conventional C18 | Methanol-water with 10 mmol L⁻¹ L-leucine and 5 mmol L⁻¹ copper sulfate (B86663) (88:12, v/v) | Not Specified | nih.gov |

| RP-HPLC | Inertsil ODS-3V C18 (250*4.6mm, 5µ) | Buffer (Ammonium acetate, cupric sulphate, L-Isoleucine) and Methanol (70:30 v/v) | UV at 340nm | caribjscitech.com |

Once impurities are chromatographically separated, spectrometric techniques are used to determine their chemical structures. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometry (MS/MS) configuration, is a powerful tool for this purpose. derpharmachemica.comnih.gov LC-MS/MS provides the mass-to-charge ratio (m/z) of the impurity and its fragmentation pattern, which are crucial for identification.

Through these methods, researchers have successfully identified several levofloxacin degradants and impurities. For instance, HPLC-MS analysis identified compounds by their specific m/z values: descarboxyl levofloxacin (m/z 318.2), desmethyl levofloxacin (m/z 348.2), and levofloxacin-N-oxide (m/z 378.1). nih.gov For a definitive structural confirmation of novel impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is often used in conjunction with mass spectrometry after the impurity has been isolated. derpharmachemica.com

Table 2: Mass Spectrometric Data for Identified Levofloxacin Impurities/Degradants

| Compound Name | Mass-to-Charge Ratio (m/z) | Analytical Method | Reference |

| Descarboxyl levofloxacin | 318.2 | HPLC-MS | nih.gov |

| Desmethyl levofloxacin | 348.2 | HPLC-MS | nih.gov |

| Levofloxacin N-oxide | 378.1 | HPLC-MS | nih.gov |

Forced Degradation Studies for Stability Indicating Methods in Research

Forced degradation, or stress testing, is a process where a drug substance is subjected to harsh conditions to accelerate its decomposition. These studies are mandated by guidelines from the International Council for Harmonisation (ICH) and are essential for developing and validating stability-indicating analytical methods. nih.govakjournals.com Such methods must be able to separate, detect, and quantify the various degradation products that may form during the shelf life of a drug, distinguishing them from the intact API and other impurities. sphinxsai.comnih.gov Levofloxacin has been subjected to forced degradation under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions. nih.govresearchgate.net

The stability of the quinolone ring system varies significantly under different hydrolytic conditions. Research has shown that levofloxacin is particularly susceptible to degradation in acidic environments. sphinxsai.comnih.govakjournals.com In contrast, it demonstrates greater stability under neutral and basic hydrolytic stress, even at elevated temperatures. nih.govresearchgate.net Acid hydrolysis can lead to the formation of known impurities, such as Impurity B. akjournals.com

Photodegradation is another important pathway for fluoroquinolones. Exposure to UV light can cause structural changes, leading to the formation of photolytic by-products. sphinxsai.com The development of stability-indicating methods must therefore account for potential degradants arising from light exposure.

Levofloxacin has been found to be highly labile under oxidative stress. nih.govakjournals.com Studies using oxidizing agents like hydrogen peroxide (H₂O₂) have shown significant degradation of the drug. nih.govresearchgate.net The primary and most frequently identified oxidative degradation by-product is Levofloxacin N-oxide. nih.govresearchgate.net The formation of this N-oxide occurs at the N-methylpiperazine moiety of the levofloxacin molecule. The identity of this degradant has been consistently confirmed using LC-MS/MS analysis. nih.govresearchgate.net

Table 3: Summary of Levofloxacin Forced Degradation Results

| Stress Condition | Observation | Major Degradants Identified | Reference |

| Acid Hydrolysis (e.g., 5.0 M HCl) | Significant/Major Degradation | Impurity B, Unknown Impurities | sphinxsai.comnih.govakjournals.com |

| Base Hydrolysis (e.g., 5.0 M NaOH) | Stable / No Significant Degradation | - | sphinxsai.comnih.govresearchgate.net |

| Oxidation (e.g., 30% H₂O₂) | Significant Degradation | Levofloxacin N-oxide | nih.govakjournals.comresearchgate.net |

| Photolytic (UV/Light) | Minor Degradation | Not Specified | sphinxsai.comnih.gov |

| Thermal (Heat) | Stable / No Significant Degradation | - | nih.govakjournals.com |

Analytical Strategies for Quantification of Impurities in Research Samples

The accurate quantification of impurities is achieved using fully validated analytical methods, typically stability-indicating HPLC or Ultra-Performance Liquid Chromatography (UPLC) techniques. sphinxsai.comoup.com Method validation is performed according to ICH guidelines to ensure the reliability of the results. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity, which is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). sphinxsai.comoup.com

The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. sphinxsai.com For high-precision quantitative analysis, especially in complex biological matrices, methods based on LC-MS often employ stable isotope-labeled internal standards, such as Desmethyl Levofloxacin-d8 Hydrochloride. veeprho.com The internal standard is added to samples at a known concentration to correct for variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy in the quantification of the target impurity. veeprho.com

Table 4: Example of Method Validation Parameters for Levofloxacin Impurity Quantification

| Parameter | Impurity A | Impurity B | Impurity C | Reference |

| LOD (µg/mL) | 0.015 | 0.004 | 0.007 | sphinxsai.com |

| LOQ (µg/mL) | 0.044 | 0.013 | 0.022 | sphinxsai.com |

| Linearity Range | LOQ to 150% of standard | LOQ to 150% of standard | LOQ to 150% of standard | sphinxsai.com |

| Accuracy (% Recovery) | Validated | Validated | Validated | sphinxsai.com |

Environmental Analytical Research and Tracing Studies

Methodologies for Detection and Quantification in Environmental Matrices

The accurate measurement of trace levels of "Desmethyl Levofloxacin" and its parent compound in complex environmental samples like water, soil, and sediment presents significant analytical challenges. To address this, researchers have developed sophisticated sample preparation and analytical techniques.

Effective sample preparation is paramount to remove interfering substances and concentrate the analytes of interest from environmental matrices. Two widely adopted techniques for the extraction of fluoroquinolones and their metabolites are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Solid-Phase Extraction (SPE): This technique is extensively used for the extraction of fluoroquinolones from aqueous samples. The choice of sorbent material is critical and often depends on the specific properties of the target analytes and the sample matrix. For instance, a miniaturized SPE method using a pipette tip (PT-SPE) with a cobalt metal-organic framework (CoMOF) as the adsorbent has been successfully employed for the determination of levofloxacin (B1675101) in wastewater. nih.govresearchgate.netnih.gov This method demonstrated high extraction efficiency of over 95%. nih.govresearchgate.net The optimization of parameters such as pH, adsorbent amount, and elution solvent volume is crucial for achieving high recovery rates. nih.govresearchgate.net

QuEChERS: Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for the extraction of a broad range of pharmaceuticals, including fluoroquinolones, from solid matrices like soil, sediment, and organic fertilizers. hspinhibitor.comreachwater.ukmdpi.commdpi.com The method involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. A subsequent dispersive SPE (d-SPE) cleanup step with sorbents such as primary secondary amine (PSA) and C18 is used to remove matrix interferences. mdpi.com Modifications to the standard QuEChERS protocol, such as adjusting the pH of the extraction solvent, are often necessary to optimize the recovery of target analytes from different environmental samples. hspinhibitor.com

Interactive Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Common Matrices | Advantages | Key Optimization Parameters |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid and liquid phase | Water, Wastewater | High selectivity, Good concentration factor | Sorbent type, pH, Eluent composition and volume |

| QuEChERS | Acetonitrile extraction followed by salting out and d-SPE cleanup | Soil, Sediment, Organic Fertilizers | High throughput, Low solvent usage, Broad analyte coverage | Extraction solvent, Salt composition, d-SPE sorbents |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of fluoroquinolones and their metabolites in environmental samples due to its high sensitivity, selectivity, and specificity. researchgate.net The use of a stable isotope-labeled internal standard, such as "Desmethyl Levofloxacin-d8 Hydrochloride," is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. researchgate.net

In a typical LC-MS/MS method, the analytes are first separated on a reversed-phase column. The detection is then performed in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for each compound. For instance, a validated LC-MS/MS method for the quantification of levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum has been developed. This method utilized specific mass transitions for both analytes, which can be adapted for environmental analysis. The transition for levofloxacin is typically m/z 362.2 → 318.2, and for desmethyl-levofloxacin, it is m/z 348.2 → 304.2. The development of such methods is critical for monitoring the presence and concentration of these compounds in various environmental compartments.

Interactive Table: LC-MS/MS Parameters for Levofloxacin and Desmethyl-Levofloxacin

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |

| Levofloxacin | 362.2 | 318.2 | 15-25 |

| Desmethyl-Levofloxacin | 348.2 | 304.2 | 15-25 |

| Desmethyl Levofloxacin-d8 | Theoretically higher m/z due to deuterium (B1214612) labeling | Specific to the fragmentation of the deuterated compound | Optimized during method development |

Environmental Fate and Transformation of Fluoroquinolone Contaminants

Once released into the environment, fluoroquinolones like levofloxacin are subject to various transformation processes that determine their persistence and potential for long-range transport.

Photodegradation: Levofloxacin is known to undergo photodegradation when exposed to sunlight in aqueous environments. Studies have shown that the primary site of transformation is often the N-methylpiperazine moiety. One of the identified photodegradation pathways involves the demethylation of levofloxacin, leading to the formation of desmethyl-levofloxacin. researchgate.net The rate of photodegradation can be influenced by various environmental factors, including pH and the presence of dissolved organic matter.

Biodegradation: The biodegradation of levofloxacin in soil and aquatic systems is generally considered to be a slow process. However, some microorganisms have shown the ability to transform levofloxacin. For example, the freshwater microalga Chlorella vulgaris has been shown to biodegrade levofloxacin, with enhanced removal observed in the presence of increased salinity. The metabolic pathways can involve demethylation, hydroxylation, and cleavage of the piperazine (B1678402) ring. The white-rot fungus Coriolopsis gallica has also demonstrated the ability to biotransform levofloxacin.

The mobility of fluoroquinolones in the environment is largely governed by their sorption to soil and sediment particles. Levofloxacin exhibits strong sorption to soil, which limits its leaching potential into groundwater. The extent of sorption is influenced by several soil properties, including organic carbon content, clay content, and pH. Generally, sorption is higher in soils with higher organic carbon and clay content. The pH of the soil is also a critical factor, as it affects the speciation of the levofloxacin molecule.

Interactive Table: Factors Influencing Sorption of Levofloxacin

| Environmental Factor | Influence on Sorption | Mechanism |

| Soil Organic Carbon | Positive correlation | Hydrophobic interactions and hydrogen bonding |

| Clay Content | Positive correlation | Cation exchange and surface complexation |

| pH | Variable | Affects the charge of levofloxacin and soil surfaces |

Role of Deuterated Analogs as Tracers in Environmental Transport Research

Deuterated analogs, such as "this compound," play a pivotal role as internal standards and tracers in environmental transport and fate studies. The use of stable isotope-labeled standards is the most reliable method for compensating for analyte losses during sample preparation and for correcting matrix-induced signal suppression or enhancement in LC-MS/MS analysis.

By spiking environmental samples with a known concentration of the deuterated analog at the beginning of the analytical procedure, any subsequent losses or signal variations will affect both the native analyte and the labeled standard similarly. This allows for a highly accurate calculation of the native analyte's concentration.

In tracing studies, the introduction of a deuterated standard into a controlled environmental system (e.g., a soil column or a microcosm) can help to elucidate the transport and transformation pathways of the parent compound. By monitoring the appearance and concentration of the deuterated metabolite ("Desmethyl Levofloxacin-d8"), researchers can gain insights into the rate and extent of metabolic processes occurring in that specific environmental compartment. While direct studies explicitly using "this compound" as a tracer in large-scale environmental transport research are not yet widely published, its availability and the established principles of isotope tracing make it an invaluable tool for future investigations into the environmental fate of levofloxacin.

Assessment of Bioavailability and Bioaccumulation Potential (Environmental Context)

The bioavailability of a contaminant refers to the fraction of the contaminant that is available for uptake by living organisms. Bioaccumulation is the subsequent accumulation of the substance in an organism at a concentration higher than that in the surrounding environment. researchgate.net Assessing the bioavailability and bioaccumulation potential of pharmaceutical metabolites is essential for understanding their ecotoxicological risk. dntb.gov.uanih.gov

This compound plays a critical role in accurately quantifying the uptake and accumulation of desmethyl levofloxacin in environmental organisms. In these studies, organisms such as algae, daphnids, or fish are exposed to the non-labeled desmethyl levofloxacin in a controlled setting. researchgate.net this compound is used as an internal standard during the analytical measurement phase. iris-biotech.de

The process involves extracting the analyte (desmethyl levofloxacin) from the biological tissues. A known amount of this compound is added to the sample extract. This "spiked" sample is then analyzed by LC-MS. Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample preparation and ionization suppression or enhancement effects during analysis. doi.org By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification of the desmethyl levofloxacin in the organism's tissues can be achieved.

Table 2: Example Research Findings on the Bioaccumulation of Fluoroquinolones in Aquatic Organisms

| Organism | Compound | Bioconcentration Factor (BCF) | Reference |

| Freshwater Green Alga (Chlorella vulgaris) | Levofloxacin | 34-101 | researchgate.net |

| Gilt-head Bream (Sparus aurata) | Ciprofloxacin | Not specified | dntb.gov.ua |

| Various Aquatic Organisms | Fluoroquinolones (general) | Varies by species and lipid content | researchgate.netnih.gov |

This table presents a summary of research findings on the bioaccumulation of fluoroquinolones, the parent class of compounds to desmethyl levofloxacin. The bioconcentration factor (BCF) is a common metric used to quantify bioaccumulation.

Studies on the parent compound, levofloxacin, have shown that it can bioaccumulate in aquatic organisms like freshwater microalgae. researchgate.net The presence of levofloxacin has been documented in various water sources, which can lead to its bioaccumulation in the aquatic environment and pose a threat to marine life. researchgate.net Given that desmethyl levofloxacin is a known metabolite, understanding its specific bioaccumulation potential is crucial for a comprehensive environmental risk assessment. The use of this compound as an analytical standard is fundamental to generating the reliable data needed for such assessments.

Computational Chemistry and Structure Activity Relationship Sar Research

Molecular Modeling and Dynamics Simulations of Desmethyl Levofloxacin-d8 Hydrochloride

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the three-dimensional structure and motional behavior of molecules over time. For a complex molecule like this compound, these methods offer critical insights into its conformational landscape and interactions with its environment.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. Like its parent compound, Levofloxacin (B1675101), the molecule consists of a rigid tricyclic core and a more flexible piperazine (B1678402) ring. Conformational analysis, often performed using density functional theory (DFT) calculations, helps identify the most stable three-dimensional arrangements (conformers) of the molecule. Studies on Levofloxacin have identified multiple stable conformers, with energy differences of less than 1.5 kcal/mol, arising from the puckering of the piperazine ring and the orientation of the methyl group. researchgate.net For Desmethyl Levofloxacin-d8, the absence of the N-methyl group on the piperazine ring simplifies the conformational space to some extent, but the deuterated piperazine ring itself remains a source of conformational variability.

The primary intermolecular interactions governing the behavior of this compound are hydrogen bonding and π-π stacking. The carboxylic acid and the secondary amine on the piperazine ring are potent hydrogen bond donors and acceptors. In a condensed phase or in the presence of a biological target, these groups are expected to form strong intermolecular hydrogen bonds. Molecular dynamics simulations of Levofloxacin in aqueous solution have highlighted the crucial role of water molecules in mediating proton transfer events. rsc.org Furthermore, the planar aromatic core of the molecule facilitates π-π stacking interactions, which are significant in crystal packing and in binding to biological targets like DNA gyrase. researchgate.net The deuteration at the piperazine ring is not expected to significantly alter the nature of these interactions, as deuterium (B1214612) and hydrogen form bonds of similar length and character. However, subtle effects on the dynamics and strength of these interactions due to the increased mass of deuterium can be explored through advanced simulation techniques.

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting spectroscopic properties, which can then be used to verify experimental findings or to understand the electronic environment of the molecule. Key spectroscopic techniques for which predictions are valuable include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations of NMR chemical shifts, using methods like DFT, are highly sensitive to the molecular conformation. By comparing calculated and experimental NMR spectra, researchers can determine the predominant conformation of a molecule in solution. researchgate.netnih.gov For this compound, the most significant predicted change in the 1H NMR spectrum, compared to its non-deuterated counterpart, would be the absence of signals corresponding to the protons on the deuterated carbon atoms of the piperazine ring. The 13C NMR spectrum would show altered splitting patterns for the deuterated carbons due to C-D coupling.

IR spectroscopy probes the vibrational modes of a molecule. The prediction of IR spectra through computational analysis is discussed in more detail in the section on vibrational frequency analysis.

Quantum Chemical Calculations of Isotopic Effects on Molecular Properties

The replacement of hydrogen with deuterium, a heavier isotope, introduces a kinetic isotope effect that can alter reaction rates and subtly change molecular properties. Quantum chemical calculations are essential for quantifying these effects.

Vibrational Frequency Analysis and Thermodynamic Properties

Vibrational frequency analysis is a standard computational output that provides information about the normal modes of vibration of a molecule. According to the principles of quantum mechanics, the vibrational frequency is dependent on the reduced mass of the atoms involved in the bond. uni-muenchen.delibretexts.org Since deuterium has approximately twice the mass of hydrogen, the substitution of H with D leads to a predictable decrease in the frequency of vibrational modes involving these atoms. libretexts.orgedurev.in

Specifically, the C-H stretching vibrations, which typically appear in the 2800-3000 cm-1 region of an IR spectrum, are expected to shift to approximately 2100-2200 cm-1 for the corresponding C-D bonds in Desmethyl Levofloxacin-d8. libretexts.org This significant shift provides a clear spectroscopic signature of deuteration. Bending vibrations are also affected, though to a lesser extent.

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies for Desmethyl Levofloxacin-d8 This table presents theoretical data based on established principles of isotopic substitution.

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) | Approximate Shift (cm⁻¹) |

|---|---|---|---|

| Symmetric C-H Stretch | 2850 | 2100 | -750 |

| Asymmetric C-H Stretch | 2920 | 2170 | -750 |

| C-H Bending (Scissoring) | 1450 | 1050 | -400 |

| C-H Bending (Wagging) | 1250 | 920 | -330 |

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to its reactivity. DFT calculations can provide detailed information on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. researchgate.net These calculations help in identifying the most likely sites for nucleophilic and electrophilic attack.

For this compound, the electronic structure is not expected to be significantly altered by deuteration, as isotopes have the same charge and electron configuration. nih.gov The HOMO and LUMO distributions, and consequently the reactivity, will be largely governed by the fluoroquinolone core, the carboxylic acid group, and the nitrogen atoms of the piperazine ring. researchgate.net However, the kinetic isotope effect can influence the rates of reactions that involve the breaking of a C-H/C-D bond. For metabolic reactions that involve the abstraction of a hydrogen atom from the piperazine ring, the rate for the deuterated compound would be slower. This is a key principle behind the use of deuteration in drug development to slow metabolism and enhance pharmacokinetic profiles.

Theoretical Insights into Structure-Metabolism Relationships of Fluoroquinolone Metabolites

Computational studies provide valuable insights into the relationship between the structure of a drug and its metabolic fate. Levofloxacin is metabolized in humans to a small extent, with Desmethyl-levofloxacin and Levofloxacin N-oxide being the primary metabolites. nih.govdrugbank.com The formation of Desmethyl-levofloxacin occurs via the removal of the methyl group from the piperazine ring, a reaction likely mediated by cytochrome P450 enzymes.

SAR studies on fluoroquinolones have shown that modifications to the piperazine ring can significantly affect their antibacterial activity and metabolic stability. bohrium.com The removal of the methyl group to form Desmethyl-levofloxacin generally results in a compound with reduced microbiological activity compared to the parent drug. bohrium.com Computational docking studies can be employed to compare the binding affinity of Levofloxacin and Desmethyl-levofloxacin to bacterial targets like DNA gyrase and topoisomerase IV. Such studies often reveal that the N-methyl group contributes to favorable binding interactions, and its absence in the metabolite leads to a weaker association with the target enzyme. mdpi.com

The use of the deuterated analog, Desmethyl Levofloxacin-d8, is primarily as an internal standard in pharmacokinetic studies to accurately quantify levels of Desmethyl-levofloxacin in biological samples. veeprho.com The heavy-isotope labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical behavior during sample preparation and analysis.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Levofloxacin |

| Desmethyl-levofloxacin |

Emerging Research Trajectories and Innovations

Advancements in Deuterium (B1214612) Labeling Technologies for Complex Pharmaceutical Compounds

The synthesis of complex deuterated molecules like Desmethyl Levofloxacin-d8 Hydrochloride has been significantly propelled by innovations in deuterium labeling technologies. Historically, the introduction of deuterium into a molecule was often a lengthy process requiring de novo synthesis. However, recent advancements have focused on more efficient and selective methods, particularly late-stage functionalization. acs.org This approach allows for the introduction of deuterium atoms into a molecule at a later point in the synthetic sequence, which is more cost-effective and versatile. acs.org

A cornerstone of modern deuterium labeling is the use of hydrogen isotope exchange (HIE) reactions. musechem.comnih.gov These reactions, often facilitated by sophisticated catalysts, enable the direct replacement of hydrogen atoms with deuterium. musechem.com The development of highly effective metal catalysts has been instrumental in expanding the scope of HIE to include complex pharmaceuticals with diverse functional groups. musechem.comresearchgate.net

Key catalytic systems that have revolutionized deuterium labeling include:

Iridium-based Catalysts : These catalysts are highly effective for HIE reactions, demonstrating remarkable selectivity and efficiency. musechem.com They have expanded the range of substrates that can be labeled to include intricate pharmaceutical compounds and biologically active molecules. musechem.com

Ruthenium-based Catalysts : Offering robust catalytic activity and tolerance for various functional groups, ruthenium catalysts are another powerful tool for HIE. musechem.comresearchgate.net Ruthenium nanocatalysts, in particular, can effectively deuterate complex molecules containing N-heterocycles, a structural feature relevant to the quinolone class of antibiotics like levofloxacin (B1675101). researchgate.net

These advanced catalytic methods represent a significant leap forward, enabling the reliable and scalable production of deuterated compounds required for modern pharmaceutical research. acs.org The ability to selectively label complex structures is crucial for creating specific internal standards like this compound, which are essential for accurate bioanalysis. veeprho.com

Table 1: Comparison of Modern Catalytic Deuterium Labeling Technologies

| Catalyst Type | Key Advantages | Relevant Applications | Citations |

|---|---|---|---|

| Iridium-based | High efficiency and selectivity; broad substrate scope. | Labeling of complex pharmaceuticals and bioactive molecules. | musechem.com |

| Ruthenium-based | Robust activity; high functional group tolerance. | Labeling of N-heterocyclic compounds within complex structures. | musechem.comresearchgate.net |

Integration of Deuterated Analogs in Multi-Omics Approaches for Systems Biology Research (Non-Clinical)

In the field of systems biology, which seeks to understand complex biological systems as a whole, multi-omics approaches are paramount. These studies generate vast amounts of data from genomics, proteomics, and metabolomics. The accuracy and reliability of this data, particularly in quantitative metabolomics, heavily depend on the use of appropriate internal standards. nih.gov

Deuterated analogs, such as this compound, are ideal for this purpose. veeprho.com In mass spectrometry (MS)-based metabolomics, stable isotope-labeled internal standards (SILS) are considered the gold standard for quantification. acs.org Because deuterated compounds like Desmethyl Levofloxacin-d8 are chemically almost identical to their non-labeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer. texilajournal.com However, their difference in mass allows them to be distinguished by the detector, enabling precise correction for sample loss during preparation and for variations in instrument response (e.g., ion suppression). musechem.comnih.gov

The integration of deuterated tracers extends beyond simple quantification. Stable isotope tracing allows researchers to follow a labeled substrate through various biochemical reactions, providing unparalleled insights into the metabolic wiring of cells. springernature.com In a non-clinical setting, introducing a deuterated drug or its metabolite and tracking its transformation can reveal its metabolic fate and its impact on cellular pathways. springernature.comscitechnol.com This approach, often called metabolic flux analysis, is a powerful tool for understanding the mechanism of action of a drug and its broader effects on cellular metabolism. researchgate.net

Table 2: Role of Deuterated Analogs in Non-Clinical Multi-Omics

| Omics Field | Application of Deuterated Analog | Research Outcome | Citations |

|---|---|---|---|

| Metabolomics | Use as a Stable Isotope-Labeled Internal Standard (SILS). | Accurate quantification of metabolites in complex biological matrices. | acs.orgnih.govtexilajournal.com |

| Metabolomics | Use as a stable isotope tracer. | Elucidation of metabolic pathways and measurement of metabolic flux. | springernature.comscitechnol.com |

| Proteomics | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using deuterated amino acids. | Quantitative analysis of protein expression and turnover. | nih.gov |

Future Directions in Mechanistic Toxicology Studies Using Isotope Tracers (In Vitro)

A significant challenge in drug development is understanding and predicting metabolism-mediated toxicity. acs.org Future research is increasingly focused on using in vitro models combined with stable isotope tracers to elucidate toxicological mechanisms, thereby reducing reliance on animal testing. nih.govnih.gov

The use of deuterated compounds is central to this effort. One key application involves strategically placing a deuterium atom at a known site of metabolic activity in a drug molecule. acs.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H), which can slow down the rate of metabolic reactions at that site—a phenomenon known as the kinetic isotope effect. musechem.com This can reduce the formation of potentially reactive or toxic metabolites. acs.orgnih.gov By comparing the metabolic profiles and cytotoxic effects of the deuterated and non-deuterated compounds in in vitro systems (e.g., human liver microsomes or cell cultures), researchers can identify specific metabolic pathways responsible for toxicity. acs.organsto.gov.au

This approach provides a detailed mechanistic understanding that is crucial for designing safer drugs. acs.org For instance, if the desmethylation of a compound is suspected to produce a harmful metabolite, studying a deuterated analog like this compound's parent compound could provide insights into the role of that specific metabolic step. Isotope tracers can help link the formation of reactive metabolites to downstream events like changes in gene expression (genomics) or protein modifications (proteomics), creating a comprehensive picture of the toxicity mechanism at a molecular level. acs.org The future of in vitro toxicology lies in integrating these stable isotope-based mechanistic studies with high-throughput screening platforms to better predict adverse effects in humans. nih.gov

Table 3: Applications of Isotope Tracers in In Vitro Mechanistic Toxicology

| In Vitro Model | Use of Isotope Tracer | Mechanistic Insight | Citations |

|---|---|---|---|

| Human Liver Microsomes | Compare metabolism of deuterated vs. non-deuterated drug. | Identify metabolic pathways leading to reactive metabolite formation. | acs.organsto.gov.au |

| Cell Cultures (e.g., hepatocytes) | Trace the fate of a labeled compound and monitor for cytotoxicity. | Link specific metabolites to cellular damage or stress responses. | nih.govnih.gov |

| Subcellular Fractions | Incubate labeled compound with mitochondria or other organelles. | Investigate organelle-specific bioactivation and toxicity. | acs.org |

Development of Novel Analytical Platforms for Deuterated Compound Analysis

The effective use of deuterated compounds like this compound is intrinsically linked to the analytical platforms capable of their detection and quantification. veeprho.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this analysis, and both fields are seeing continuous innovation. acs.orgstudymind.co.uk

Mass Spectrometry (MS): MS is favored for its exceptional sensitivity and selectivity, making it the technique of choice for analyzing drugs and metabolites in biological samples. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) analyzers provide highly accurate mass measurements, allowing for the confident identification of metabolites and the differentiation of isotopic labels. springernature.com

Tandem Mass Spectrometry (MS/MS): This technique is crucial for structural elucidation and for creating highly specific quantification methods. ansto.gov.au A rapid MS/MS method can be used to directly compare the metabolic stability of a deuterated and non-deuterated analog in the same assay by monitoring their unique transitions, providing a quick assessment of the kinetic isotope effect. ansto.gov.au

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While typically used for studying protein conformation, the underlying principles of tracking deuterium uptake are being refined with advanced software and automation, improving data processing for all types of deuteration studies. biopharminternational.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is complementary to MS.

Deuterium (²H) NMR: This technique directly observes the deuterium nuclei. It is a powerful tool for verifying the site of deuteration and determining the level of isotopic enrichment in a labeled compound. sigmaaldrich.comnumberanalytics.com While less sensitive than proton (¹H) NMR, its application to highly enriched compounds is straightforward and provides a clean spectrum without interference from proton signals. sigmaaldrich.comnumberanalytics.com

Proton (¹H) NMR with Deuterated Solvents: The use of deuterated solvents is standard in NMR to avoid large solvent signals overwhelming the analyte signals. studymind.co.uk The effects of deuterium exchange, for example with labile protons in a sample, are an active area of study to ensure quantitative accuracy in fields like NMR-based metabolomics. acs.org

The development of these analytical platforms is geared towards greater speed, higher resolution, and more sophisticated data analysis, which in turn expands the applications and precision of studies involving deuterated compounds. biopharminternational.comacs.org

Table 4: Key Analytical Platforms for Deuterated Compound Analysis

| Platform | Technique | Primary Use for Deuterated Compounds | Citations |

|---|---|---|---|

| Mass Spectrometry (MS) | High-Resolution MS (HRMS) | Accurate mass measurement for metabolite identification. | springernature.com |

| Tandem MS (MS/MS) | Selective quantification and structural elucidation. | ansto.gov.au | |

| Nuclear Magnetic Resonance (NMR) | Deuterium (²H) NMR | Verification of labeling site and isotopic enrichment. | sigmaaldrich.comnumberanalytics.com |

Q & A

Q. How can researchers confirm the structural identity of Desmethyl Levofloxacin-d8 Hydrochloride in synthetic batches?

To confirm structural identity, use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₇H₁₁D₈ClFN₃O₄; MW: 391.85) and isotopic purity. Compare deuterium incorporation with non-deuterated Desmethyl Levofloxacin Hydrochloride (CAS 117707-40-1) via ¹H NMR, where deuterated protons exhibit no signal . Additionally, FTIR can validate functional groups (e.g., carboxylic acid, fluorine) .

Q. What is the role of this compound as a metabolite in antimicrobial studies?

As a deuterated analog of the levofloxacin metabolite, it serves as an internal standard for quantifying parent drug degradation or metabolic pathways. Its mechanism involves inhibiting bacterial DNA gyrase, disrupting supercoiling and replication. Researchers should validate its activity against target pathogens (e.g., E. coli) via minimum inhibitory concentration (MIC) assays .

Q. What experimental precautions are necessary when handling this compound?

Follow OSHA and EN standards:

Q. How should researchers design stability studies for this compound in biological matrices?

Q. What chromatographic methods are recommended for purity analysis?

Employ reverse-phase HPLC with a C18 column and UV detection (λ = 294 nm). Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient elution (10–90% B over 20 min). Compare retention times with non-deuterated standards .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound impact pharmacokinetic (PK) studies?

Deuterium may alter metabolic rates (kinetic isotope effect) or binding affinity. To mitigate:

Q. What strategies resolve discrepancies in quantification when using this compound as an internal standard?

Q. How can researchers differentiate this compound from its positional isomers or degradation products?

Q. What advanced techniques elucidate the interaction between this compound and bacterial DNA gyrase?

Q. How can researchers address batch-to-batch variability in deuterium labeling efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.